molecular formula C33H38O12 B564472 Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester CAS No. 40269-22-5

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester

Cat. No.: B564472
CAS No.: 40269-22-5
M. Wt: 626.655
InChI Key: LMEOVEVTJJLCOK-FCQDFCJFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester involves multiple steps, starting with the preparation of diethylstilbestrol. This is followed by the acetylation of the hydroxyl groups and the subsequent glucuronidation. The final step involves the methylation of the glucuronide group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is carefully controlled to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester is unique due to its multiple acetyl and glucuronide groups, which confer distinct chemical and biological properties. These features make it particularly useful for specific research applications, such as proteomics and drug metabolism studies .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38O12/c1-8-26(22-10-14-24(15-11-22)40-18(3)34)27(9-2)23-12-16-25(17-13-23)44-33-31(43-21(6)37)29(42-20(5)36)28(41-19(4)35)30(45-33)32(38)39-7/h10-17,28-31,33H,8-9H2,1-7H3/b27-26+/t28-,29-,30-,31+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEOVEVTJJLCOK-FCQDFCJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746929
Record name 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40269-22-5
Record name 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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